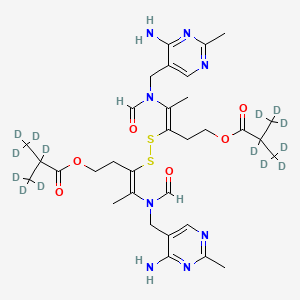

Sulbutiamine-d14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H46N8O6S2 |

|---|---|

Molecular Weight |

717.0 g/mol |

IUPAC Name |

[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxypent-2-en-3-yl]disulfanyl]pent-3-enyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)/b27-21-,28-22-/i1D3,2D3,3D3,4D3,19D,20D |

InChI Key |

CKHJPWQVLKHBIH-SSEUEVKRSA-N |

Isomeric SMILES |

[2H]C(C(C([2H])([2H])[2H])(C(=O)OCC/C(=C(/N(C=O)CC1=CN=C(N=C1N)C)\C)/SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCOC(=O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])[2H])[2H])([2H])[2H] |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Sulbutiamine-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sulbutiamine-d14, a deuterated isotopologue of the synthetic thiamine derivative, Sulbutiamine. This document details a proposed synthetic pathway, experimental protocols, and expected analytical characterization data. The information herein is intended to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Sulbutiamine is a synthetic dimer of two thiamine molecules, developed to be more lipophilic than thiamine and to more readily cross the blood-brain barrier. It is investigated for its potential nootropic and anti-asthenic properties. This compound, with deuterium atoms incorporated into the isobutyryl moieties, serves as an invaluable tool in analytical and metabolic studies. Its primary application is as an internal standard for quantitative mass spectrometry-based assays, enabling precise and accurate measurement of Sulbutiamine levels in biological matrices. The stable isotope label does not significantly alter the chemical properties of the molecule but provides a distinct mass shift, crucial for its use as a tracer.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from commercially available deuterated precursors. The key strategic element is the introduction of the deuterated isobutyryl groups. A plausible synthetic route is outlined below.

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Preparation of Thiamine Thiol Intermediate

-

Dissolve Thiamine Hydrochloride (1 equivalent) in an aqueous solution of sodium hydroxide at 0-5 °C.

-

Slowly add a solution of sodium dithionite (Na2S2O5) to the reaction mixture while maintaining the temperature below 10 °C.

-

Stir the reaction mixture for 2-3 hours. The formation of the thiamine thiol can be monitored by thin-layer chromatography (TLC).

-

Upon completion, adjust the pH to neutral with a suitable acid and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude thiamine thiol intermediate.

Step 2: Esterification with Isobutyryl-d7 Chloride

-

Dissolve the crude thiamine thiol intermediate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents).

-

Slowly add Isobutyryl-d7 chloride (2.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude O-Isobutyrylthiamine-d7.

Step 3: Oxidative Dimerization

-

Dissolve the crude O-Isobutyrylthiamine-d7 in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an oxidizing agent, such as hydrogen peroxide or iodine, dropwise to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

The formation of the disulfide bond can be monitored by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

Step 4: Purification

-

The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following are the expected analytical data based on the structure and data for the non-deuterated analogue.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C32H32D14N8O6S2 |

| Molecular Weight | ~716.99 g/mol |

| Melting Point | Approximately 158-162 °C |

| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water |

Spectroscopic Data

Note: The following spectral data are representative and based on the known structure of Sulbutiamine and typical chemical shifts and fragmentation patterns. The absence of deuterium signals in the 1H NMR and the corresponding shifts in the 13C NMR and mass spectrum are the key indicators of successful deuteration.

3.2.1. 1H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | s | 2H | Pyrimidine C-H |

| ~7.9 | s | 2H | Pyrimidine C-H |

| ~5.5 | s | 4H | N-CH2-Pyrimidine |

| ~4.3 | t | 4H | O-CH2 |

| ~2.8 | t | 4H | CH2-S |

| ~2.5 | s | 6H | Pyrimidine-CH3 |

| ~2.1 | s | 6H | C=C-CH3 |

3.2.2. 13C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~177.0 | C=O (isobutyryl) |

| ~165.0 | Pyrimidine C-NH2 |

| ~155.0 | Pyrimidine C-N |

| ~148.0 | Pyrimidine C-CH3 |

| ~140.0 | C=C |

| ~125.0 | C=C |

| ~110.0 | Pyrimidine C-H |

| ~60.0 | O-CH2 |

| ~45.0 | N-CH2-Pyrimidine |

| ~34.0 | C(CD3)2 (split due to deuterium) |

| ~25.0 | CH2-S |

| ~22.0 | Pyrimidine-CH3 |

| ~18.0 | C=C-CH3 |

| ~17.0 | CD3 (split due to deuterium) |

3.2.3. Mass Spectrometry (ESI-MS)

| m/z (amu) | Interpretation |

| ~717.4 | [M+H]+ (Monoisotopic mass) |

| ~739.4 | [M+Na]+ |

| ~359.2 | Cleavage of the disulfide bond [M/2+H]+ |

3.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm-1) | Interpretation |

| ~3400-3200 | N-H stretching (amine) |

| ~2970-2870 | C-H stretching (aliphatic) |

| ~2200-2100 | C-D stretching (isobutyryl-d7) |

| ~1735 | C=O stretching (ester) |

| ~1650 | C=N stretching (pyrimidine) |

| ~1600 | C=C stretching (alkene and aromatic) |

| ~1460 | C-H bending (aliphatic) |

| ~1230 | C-O stretching (ester) |

| ~550 | S-S stretching |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Metabolic Pathway and Mechanism of Action

Sulbutiamine is designed to be a more bioavailable precursor to thiamine in the central nervous system. Its mechanism of action is intrinsically linked to its metabolic conversion to thiamine and its subsequent phosphorylation to thiamine diphosphate (ThDP), an essential cofactor for several key enzymes in carbohydrate and amino acid metabolism.

Caption: Metabolic pathway of Sulbutiamine in the central nervous system.

Upon oral administration, Sulbutiamine is absorbed and crosses the blood-brain barrier. Within the brain, it is reduced at the disulfide bond, releasing two molecules of O-isobutyrylthiamine. These are subsequently hydrolyzed to thiamine. Thiamine is then phosphorylated to thiamine diphosphate (ThDP), the active coenzyme. ThDP is crucial for the function of enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase in the Krebs cycle, and transketolase in the pentose phosphate pathway. These pathways are fundamental for cellular energy production and the synthesis of neurotransmitters and other essential molecules in the brain.

Conclusion

This technical guide outlines a feasible synthetic route and a comprehensive characterization strategy for this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers and professionals in drug development and analytical sciences. The use of this compound as an internal standard is critical for the accurate quantification of Sulbutiamine in biological systems, facilitating further research into its pharmacokinetic profile and mechanism of action. The diagrams presented offer a clear visual representation of the synthesis workflow, characterization process, and the metabolic pathway of Sulbutiamine.

A Technical Guide to the Physicochemical Properties of Deuterated Sulbutiamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of sulbutiamine and explores the anticipated effects of deuteration on these properties. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategic approach in drug development to enhance pharmacokinetic and pharmacodynamic profiles. While specific experimental data for deuterated sulbutiamine is not extensively available in public literature, this document extrapolates expected changes based on established principles of kinetic isotope effects and provides detailed experimental protocols for the determination of these critical parameters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of deuterated neurotherapeutics.

Introduction to Sulbutiamine and the Rationale for Deuteration

Sulbutiamine is a synthetic lipophilic derivative of thiamine (Vitamin B1) developed to treat asthenia (chronic fatigue)[1][2]. Its enhanced lipophilicity, compared to thiamine, allows it to more effectively cross the blood-brain barrier[1][3][4]. Once in the central nervous system, it is thought to increase the levels of thiamine and its phosphate esters, modulating dopaminergic and glutamatergic pathways and exhibiting potential neuroprotective effects.

Deuteration of pharmaceuticals is a strategy employed to improve their metabolic stability by strengthening chemical bonds susceptible to enzymatic cleavage. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, leading to a longer drug half-life, increased exposure, and potentially a more favorable safety profile. For a molecule like sulbutiamine, deuteration could offer a pathway to an improved therapeutic agent with enhanced durability and efficacy.

Comparative Physicochemical Properties: Sulbutiamine vs. Deuterated Sulbutiamine

The introduction of deuterium can subtly influence various physicochemical properties. The following table summarizes the known properties of sulbutiamine and provides projected values for a deuterated analog. It is critical to note that the values for deuterated sulbutiamine are hypothetical and intended for illustrative purposes, pending experimental verification.

| Property | Sulbutiamine | Deuterated Sulbutiamine (Projected) | Method of Determination |

| Molecular Formula | C₃₂H₄₆N₈O₆S₂ | C₃₂HₓDᵧN₈O₆S₂ (x+y=46) | Mass Spectrometry |

| Molecular Weight | 702.89 g/mol | > 702.89 g/mol | Mass Spectrometry |

| Melting Point | 137 °C (decomposes) | Slightly altered (e.g., 136-139 °C, decomposes) | Capillary Method, DSC |

| pKa | Not available | Predicted to be slightly increased | Potentiometric Titration, Spectrophotometry |

| LogP (Octanol/Water) | Highly lipophilic | Predicted to have slightly reduced lipophilicity | Shake-Flask Method, RP-HPLC |

| Aqueous Solubility | Poorly soluble | Potentially slightly increased | Shake-Flask Method |

| Solubility in DMSO | 40 mg/mL (56.91 mM) | Expected to be similar | Saturation Shake-Flask Method |

| Stability | Susceptible to metabolic degradation | Expected to have enhanced metabolic stability | In vitro (microsomes, hepatocytes), In vivo studies |

Experimental Protocols

Accurate characterization of the physicochemical properties of deuterated sulbutiamine is essential for its development as a drug candidate. The following are detailed methodologies for determining these key parameters.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the test compound (deuterated sulbutiamine) is added to a known volume of the desired solvent (e.g., purified water, pH 7.4 buffer) in a sealed, inert container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

Phase Separation: The resulting suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the solid phase from the saturated solution.

-

Quantification: The concentration of the deuterated sulbutiamine in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and precise method for determining the pKa of ionizable compounds.

Protocol:

-

Sample Preparation: A precise amount of the deuterated sulbutiamine is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH) in stepwise increments.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the point where the compound is half-neutralized.

LogP Determination (RP-HPLC Method)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).

Protocol:

-

System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A series of reference compounds with known LogP values are injected into the HPLC system to create a calibration curve by plotting their retention times against their LogP values.

-

Sample Analysis: A solution of deuterated sulbutiamine is injected into the HPLC system under the same conditions as the reference compounds.

-

LogP Calculation: The retention time of the deuterated sulbutiamine is measured, and its LogP value is determined by interpolation from the calibration curve.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered deuterated sulbutiamine is packed into a capillary tube.

-

Heating: The capillary tube is placed in a melting point apparatus. The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range. For a pure substance, this range is typically narrow.

Stability Testing

Stability testing provides evidence on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.

Protocol:

-

Batch Selection: Stability studies should be performed on at least three primary batches of the API.

-

Storage Conditions: The samples of deuterated sulbutiamine are stored under various conditions as per ICH guidelines, including long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

-

Testing Frequency: Samples are tested at specified time intervals (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter for long-term studies).

-

Analytical Tests: At each time point, the samples are tested for relevant attributes such as appearance, assay, degradation products, and other critical quality attributes using validated stability-indicating analytical methods.

Signaling Pathways and Mechanism of Action

Sulbutiamine's mechanism of action is multifaceted. It enhances central cholinergic and glutamatergic activity and is thought to improve memory formation. It also appears to modulate dopaminergic transmission, which may contribute to its anti-fatigue effects. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of Sulbutiamine in the central nervous system.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a new deuterated compound like deuterated sulbutiamine is outlined below.

Caption: A typical experimental workflow for the physicochemical characterization of a new drug substance.

Conclusion

The deuteration of sulbutiamine presents a promising avenue for the development of an enhanced neurotherapeutic agent. While comprehensive experimental data on deuterated sulbutiamine is yet to be widely published, this guide provides a solid foundation for its physicochemical characterization. The detailed experimental protocols and an understanding of the potential impact of deuteration will be instrumental for researchers in this field. Further empirical studies are necessary to fully elucidate the properties of deuterated sulbutiamine and to realize its therapeutic potential.

References

Sulbutiamine-d14 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Sulbutiamine-d14 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. It is intended for researchers, scientists, and drug development professionals who are engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies that require the precise measurement of Sulbutiamine in biological matrices.

Introduction: The Imperative for Precision in Bioanalysis

The accurate quantification of xenobiotics in complex biological matrices is a cornerstone of modern drug development. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of bioanalytical methods to ensure the reliability of data submitted in support of new drug applications. A critical component of a robust quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the use of an appropriate internal standard (IS).

Sulbutiamine, a synthetic derivative of thiamine (Vitamin B1), is utilized for its potential nootropic and anti-asthenic properties. To accurately determine its concentration in biological samples, a reliable internal standard is necessary. This compound, a deuterated form of Sulbutiamine, serves as an ideal SIL-IS.

Mechanism of Action: The Principle of Isotope Dilution Mass Spectrometry

The primary mechanism of action for this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. A known, constant amount of this compound is added to all samples, calibration standards, and quality control samples at the initial stage of sample preparation.

Because this compound is chemically identical to Sulbutiamine, with the only difference being the presence of 14 deuterium atoms in place of hydrogen atoms, it exhibits nearly identical physicochemical properties. This includes:

-

Extraction Recovery: It behaves identically to the unlabeled analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Co-elution: It has a very similar retention time to Sulbutiamine in reverse-phase liquid chromatography, ensuring that both compounds experience the same matrix effects at the point of elution.

-

Ionization Efficiency: It undergoes ionization in the mass spectrometer source in a manner that is virtually indistinguishable from the native analyte.

By measuring the ratio of the mass spectrometric response of the analyte (Sulbutiamine) to that of the SIL-IS (this compound), variability introduced during the analytical process can be effectively normalized. This ratiometric measurement corrects for potential errors, leading to significantly improved accuracy and precision in the final concentration determination. The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative bioanalysis for its ability to provide unparalleled correction for analytical variability.[1][2]

Physicochemical Properties

A clear understanding of the properties of both the analyte and the internal standard is crucial for method development.

| Property | Sulbutiamine | This compound |

| Molecular Formula | C₃₂H₄₆N₈O₆S₂ | C₃₂H₃₂D₁₄N₈O₆S₂ |

| Molecular Weight | 702.89 g/mol | 716.99 g/mol |

| Nature | Synthetic derivative of thiamine | Stable isotope-labeled Sulbutiamine |

| Solubility | Lipophilic | Lipophilic |

Experimental Protocols: A General Framework for Method Validation

While a specific, publicly available, validated LC-MS/MS method for Sulbutiamine using this compound is not detailed in the reviewed literature, a standard experimental protocol can be constructed based on established practices for similar small molecules and regulatory guidelines. The following sections outline the key experiments required for the validation of such a bioanalytical method.

Sample Preparation

A robust sample preparation procedure is essential for removing interfering substances from the biological matrix and ensuring consistent recovery of the analyte and internal standard.

Objective: To extract Sulbutiamine and this compound from the biological matrix (e.g., human plasma) with high and reproducible recovery.

Protocol:

-

Aliquoting: Thaw frozen plasma samples at room temperature. Vortex to ensure homogeneity. Aliquot a precise volume (e.g., 100 µL) of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume of this compound working solution to each plasma sample, except for blank samples.

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol, often containing the internal standard) to the plasma samples. Vortex vigorously to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase or a suitable solvent mixture.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Workflow for Sample Preparation

Caption: General workflow for plasma sample preparation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS system provides the necessary selectivity and sensitivity for the quantification of Sulbutiamine.

Liquid Chromatography Parameters (Hypothetical)

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Linear gradient from 5% to 95% B over 3 minutes |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Parameters (Hypothetical)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Sulbutiamine) | To be determined experimentally (e.g., [M+H]⁺ → fragment ion) |

| MRM Transition (this compound) | To be determined experimentally (e.g., [M+H]⁺ → fragment ion) |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Logical Flow of LC-MS/MS Analysis

Caption: Logical flow of the LC-MS/MS analytical process.

Method Validation Parameters and Representative Data

A comprehensive validation of the bioanalytical method is required to demonstrate its reliability for the intended application. The following tables summarize the key validation parameters and provide hypothetical acceptance criteria based on FDA and EMA guidelines.

Table 1: Selectivity and Specificity

| Parameter | Protocol | Acceptance Criteria |

| Selectivity | Analyze at least six different blank matrix lots. | No significant interfering peaks at the retention times of Sulbutiamine and this compound. |

| Specificity | Ensure no interference from commonly co-administered medications. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the internal standard. |

Table 2: Linearity and Sensitivity

| Parameter | Protocol | Acceptance Criteria |

| Calibration Curve | Prepare a blank sample, a zero sample, and at least six non-zero calibration standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve. | Analyte response should be at least 5 times the response of the blank. Accuracy within ±20% and precision ≤20%. |

Table 3: Accuracy and Precision

| Parameter | Protocol | Acceptance Criteria |

| Intra-day Accuracy and Precision | Analyze at least five replicates of QC samples at a minimum of three concentration levels (low, medium, high) in a single day. | Mean accuracy within ±15% of nominal values. Precision (%CV) ≤15%. |

| Inter-day Accuracy and Precision | Analyze at least five replicates of QC samples at a minimum of three concentration levels on at least three different days. | Mean accuracy within ±15% of nominal values. Precision (%CV) ≤15%. |

Table 4: Recovery and Matrix Effect

| Parameter | Protocol | Acceptance Criteria |

| Extraction Recovery | Compare the peak areas of pre-extraction spiked samples to post-extraction spiked samples at three QC levels. | Recovery should be consistent, precise, and reproducible. |

| Matrix Effect | Compare the peak areas of post-extraction spiked samples to neat solutions at three QC levels in at least six different matrix lots. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

Table 5: Stability

| Parameter | Protocol | Acceptance Criteria |

| Freeze-Thaw Stability | Analyze QC samples after at least three freeze-thaw cycles. | Mean concentrations should be within ±15% of nominal values. |

| Short-Term (Bench-Top) Stability | Analyze QC samples kept at room temperature for a duration that mimics sample handling. | Mean concentrations should be within ±15% of nominal values. |

| Long-Term Stability | Analyze QC samples after storage at the intended temperature for a defined period. | Mean concentrations should be within ±15% of nominal values. |

| Stock Solution Stability | Analyze diluted stock solutions after storage at room and refrigerated temperatures. | Response should be within an acceptable range of a freshly prepared solution. |

Conclusion

This compound is an exemplary internal standard for the quantitative analysis of Sulbutiamine in biological matrices. Its mechanism of action relies on the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow for the effective correction of analytical variability. A rigorously validated LC-MS/MS method employing this compound as an internal standard will yield highly accurate, precise, and reliable data, thereby meeting the stringent requirements for regulated bioanalysis in drug development. This ensures the integrity of pharmacokinetic and other critical data necessary for the advancement of new therapeutic agents.

References

Early Research on Sulbutiamine and its Deuterated Analogs: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulbutiamine, a synthetic derivative of thiamine (vitamin B1), was first synthesized in Japan in the mid-1960s with the primary goal of treating beriberi, a condition caused by thiamine deficiency.[1] Its lipophilic nature, a result of the dimerization of two thiamine molecules with an added isobutyryl group, allows it to more readily cross the blood-brain barrier compared to thiamine itself.[2][3][4] This enhanced bioavailability led to investigations into its potential as a treatment for conditions beyond simple vitamin deficiency, including asthenia (chronic fatigue), certain cognitive deficits, and even as a modulator of neurotransmitter systems.[5] Early research focused on its synthesis, metabolism, and pharmacological effects, particularly its impact on cholinergic and dopaminergic pathways. While the exploration of deuterated analogs of sulbutiamine is not well-documented in early literature, the principles of deuteration as a strategy to improve pharmacokinetic profiles are well-established and offer a theoretical framework for future research. This guide provides a comprehensive overview of the foundational research on sulbutiamine, including experimental protocols, quantitative data, and a discussion on the potential for deuterated analogs.

Core Concepts

Rationale for Development

The primary impetus for the development of sulbutiamine was the need for a more bioavailable form of thiamine. Thiamine, being water-soluble, has limited ability to cross the blood-brain barrier. By creating a lipophilic derivative, researchers aimed to increase thiamine levels in the brain and other tissues, thereby more effectively treating the neurological symptoms of thiamine deficiency.

Metabolism and Bioavailability

Upon oral administration, sulbutiamine is absorbed and rapidly converted in the body. The disulfide bond is cleaved, and the isobutyryl esters are hydrolyzed, ultimately releasing thiamine. This process allows for a significant increase in blood thiamine levels. The lipophilic nature of sulbutiamine facilitates its passage through the intestinal wall and across the blood-brain barrier.

Experimental Protocols

Synthesis of Sulbutiamine

Plausible Synthesis Scheme:

The synthesis of sulbutiamine (isobutyryl thiamine disulfide) can be envisioned as a multi-step process starting from thiamine hydrochloride.

-

Thiolation of Thiamine: The thiazolium ring of thiamine is opened to form a thiol derivative. This is a key step in creating the disulfide bond.

-

Esterification: The hydroxyl group of the thiamine derivative is esterified with isobutyric anhydride or isobutyryl chloride to introduce the isobutyryl group.

-

Oxidative Dimerization: The thiamine-isobutyrate thiol derivative then undergoes an oxidative dimerization to form the disulfide bridge, yielding sulbutiamine.

Disclaimer: This is a representative scheme. The exact reagents and conditions used in the original synthesis may have varied.

Analytical Methodology: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

A validated HPLC-DAD method has been developed for the stability testing and quantification of sulbutiamine.

-

Chromatographic Conditions:

-

Column: ZORBAX Eclipse Plus C18

-

Mobile Phase: A gradient mixture of 50 mM KH2PO4 (pH 3.6) and methanol.

-

Detection: UV detection at 254 nm using a photodiode array detector.

-

-

Validation Parameters:

-

Linearity: The method demonstrated a good linear relationship in the concentration range of 2–40 μg/mL.

-

Accuracy and Precision: The method was validated according to USP guidelines for accuracy, precision, specificity, robustness, and ruggedness.

-

Selectivity: The method was able to separate sulbutiamine from its degradation products with resolution factors greater than 2.

-

Quantitative Data

Pharmacological Effects in Animal Models

Early studies in rodents provided quantitative insights into the neurochemical effects of sulbutiamine.

| Parameter | Animal Model | Treatment | Result | Reference |

| Dopamine D1 Receptor Binding Sites | Rats | Chronic Sulbutiamine Administration (5 days) | +26% in prefrontal cortex, +34% in anterior cingulate cortex | |

| Kainate Binding Sites | Rats | Chronic Sulbutiamine Administration (5 days) | -36% in nucleus accumbens, -28% in striatum and hippocampus | |

| Dopamine (DA) and 3,4-dihydroxyphenylacetic acid (DOPAC) Levels | Rats | Acute Sulbutiamine Administration | DA: -34% in cingulate cortex; DOPAC: -30% in prefrontal cortex, -26% in cingulate cortex |

Clinical Studies on Fatigue

Sulbutiamine has been investigated for its efficacy in treating asthenia (fatigue).

| Study Design | Patient Population | Treatment Arms | Duration | Key Finding | Reference |

| Randomized, double-blind, placebo-controlled | 326 patients with chronic postinfectious fatigue | Sulbutiamine 400 mg/day (n=106), Sulbutiamine 600 mg/day (n=111), Placebo (n=109) | 28 days | No significant overall difference between groups. A transient reduction in fatigue was observed in women receiving 600 mg/day at day 7 (p < 0.01). | |

| Open-label | 26 patients with multiple sclerosis and fatigue | Sulbutiamine 400 mg/day | 60 days | Significant reduction in the total Fatigue Impact Scale (FIS) score (from 77 to 60.5, p < 0.01). |

Signaling Pathways and Experimental Workflows

Metabolism of Sulbutiamine

The metabolic pathway of sulbutiamine involves its conversion to thiamine and its active phosphate esters.

Caption: Metabolic pathway of sulbutiamine from oral administration to the formation of active thiamine esters in the body and brain.

Proposed Mechanism of Action on Neurotransmitter Systems

Sulbutiamine has been shown to modulate both dopaminergic and glutamatergic systems in the brain.

Caption: Differential effects of chronic versus acute sulbutiamine administration on dopaminergic and glutamatergic systems in the rat brain.

Deuterated Analogs of Sulbutiamine: A Theoretical Perspective

As of the current literature review, there is no specific early research available on the synthesis or pharmacological evaluation of deuterated analogs of sulbutiamine. However, the principles of kinetic isotope effects make deuteration a compelling strategy for drug development that could theoretically be applied to sulbutiamine.

Rationale for Deuteration

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect."

Potential benefits of deuterating sulbutiamine could include:

-

Improved Metabolic Stability: By selectively replacing hydrogens at sites of metabolic oxidation with deuterium, the rate of metabolism could be reduced.

-

Increased Half-life and Exposure: A slower metabolism can lead to a longer plasma half-life and increased overall drug exposure (AUC).

-

Reduced Formation of Metabolites: Deuteration may reduce the formation of certain metabolites, potentially altering the drug's safety or efficacy profile.

-

Enhanced Oral Bioavailability: By reducing first-pass metabolism, deuteration could potentially increase the amount of active drug that reaches systemic circulation.

General Methods for Deuteration

Several general methods exist for the introduction of deuterium into organic molecules.

-

Deuterium Gas (D2) with a Metal Catalyst: This is a common method for the deuteration of various functional groups.

-

Deuterated Solvents (e.g., D2O): In the presence of a suitable catalyst, deuterium from a solvent can be exchanged with hydrogens in the substrate molecule.

-

Deuterated Reagents: The use of deuterated building blocks, such as deuterated isobutyric acid, in the synthesis process would be a direct way to introduce deuterium into the isobutyryl groups of sulbutiamine.

Proposed Deuteration Strategy for Sulbutiamine:

A logical approach to creating a deuterated analog of sulbutiamine would be to synthesize it using deuterated isobutyric acid. This would place the deuterium atoms on the isobutyryl moieties, which are cleaved during metabolism. This could potentially slow the hydrolysis of these groups, altering the pharmacokinetic profile of the drug.

Caption: A proposed synthetic workflow for a deuterated analog of sulbutiamine using deuterated isobutyric acid.

Conclusion

Early research on sulbutiamine established it as a highly bioavailable thiamine derivative with the ability to effectively increase thiamine levels in the brain. Its pharmacological profile, particularly its influence on dopaminergic and glutamatergic neurotransmission, has led to its investigation for a range of conditions characterized by fatigue and cognitive deficits. While clinical evidence remains mixed in some areas, the foundational research provides a strong basis for its mechanism of action. The exploration of deuterated analogs of sulbutiamine represents a promising, yet untapped, area of research. By leveraging the kinetic isotope effect, it may be possible to develop novel sulbutiamine derivatives with improved pharmacokinetic properties, potentially leading to enhanced therapeutic efficacy. Further research is warranted to synthesize and evaluate such compounds to fully explore their clinical potential.

References

An In-depth Technical Guide to a Proposed Exploratory Study of Sulbutiamine Metabolism Using d14 Isotope Labeling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield specific studies on the metabolism of Sulbutiamine using d14 isotope labeling. Therefore, this document presents a hypothetical, yet scientifically grounded, technical guide for such an exploratory study. The proposed methodologies and data are based on the known metabolic pathways of Sulbutiamine and general principles of drug metabolism studies using stable isotope labeling.

Introduction

Sulbutiamine is a synthetic derivative of thiamine (Vitamin B1) developed to be more lipophilic than thiamine, allowing it to cross the blood-brain barrier more effectively.[1] Once in the central nervous system, it is thought to increase the levels of thiamine and its active phosphorylated forms, thiamine diphosphate (ThDP) and thiamine triphosphate (ThTP).[2] These compounds are crucial cofactors for enzymes involved in energy metabolism.[3] Sulbutiamine has been investigated for its potential to reduce fatigue and improve cognitive function.[4][5]

The precise metabolic fate of Sulbutiamine, particularly the quantitative contribution of its metabolic pathways and the tissue distribution of its metabolites, is not fully elucidated. An exploratory study using a deuterated analog, such as d14-Sulbutiamine, would be invaluable. The use of a stable isotope label allows for the differentiation of the administered compound and its metabolites from endogenous thiamine, enabling precise quantification and pharmacokinetic modeling.

This guide outlines a proposed framework for an exploratory study of Sulbutiamine metabolism using d14-Sulbutiamine, covering in vitro and in vivo experimental protocols, hypothetical data presentation, and visualization of the metabolic and signaling pathways.

Proposed Experimental Protocols

Objective: To determine the metabolic stability of d14-Sulbutiamine in human and rat liver microsomes and to identify its primary metabolites.

Methodology:

-

Materials:

-

d14-Sulbutiamine (custom synthesis)

-

Pooled human and rat liver microsomes

-

NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

-

-

Procedure:

-

Incubation: d14-Sulbutiamine (1 µM final concentration) will be incubated with liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.

-

Reaction Initiation: The reaction will be initiated by the addition of the NADPH regenerating system.

-

Time-Point Sampling: Aliquots will be taken at 0, 5, 15, 30, 45, and 60 minutes.

-

Quenching: The reaction in each aliquot will be stopped by adding three volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Samples will be centrifuged to precipitate proteins. The supernatant will be collected for analysis.

-

Analysis: The concentration of remaining d14-Sulbutiamine will be determined by HPLC-MS/MS. Metabolite identification will be performed using high-resolution mass spectrometry.

-

Objective: To characterize the pharmacokinetic profile of d14-Sulbutiamine and its major deuterated metabolites in rats following oral administration.

Methodology:

-

Animals: Male Sprague-Dawley rats (n=5 per time point).

-

Administration: A single oral dose of d14-Sulbutiamine (e.g., 50 mg/kg) will be administered by gavage.

-

Sample Collection:

-

Blood samples will be collected via the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma will be separated by centrifugation.

-

At the final time point, animals will be euthanized, and brain tissue will be collected.

-

-

Sample Processing: Plasma and brain homogenate samples will be subjected to protein precipitation with acetonitrile. The supernatant will be collected for analysis.

-

Analysis: The concentrations of d14-Sulbutiamine and its deuterated metabolites (d-isobutyryl-thiamine, d-thiamine, d-thiamine monophosphate, d-thiamine diphosphate) in plasma and brain tissue will be quantified using a validated HPLC-MS/MS method.

Hypothetical Data Presentation

The following tables present hypothetical, yet plausible, data that could be generated from the proposed studies.

Table 1: Hypothetical In Vitro Metabolic Stability of d14-Sulbutiamine

| Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 15.2 | 45.6 |

| Rat Liver Microsomes | 9.8 | 70.7 |

Table 2: Hypothetical Pharmacokinetic Parameters of d14-Sulbutiamine and its Major Metabolite in Rat Plasma

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | t½ (hr) |

| d14-Sulbutiamine | Not Detected | - | - | - |

| d7-Isobutyryl-thiamine | 850 | 1.0 | 2125 | 2.5 |

| d7-Thiamine | 650 | 2.0 | 3900 | 5.0 |

Note: Sulbutiamine is known to be rapidly metabolized, and the parent compound is often not detected in plasma.

Table 3: Hypothetical Brain Tissue Distribution of d7-Thiamine and its Phosphate Esters 4 hours after d14-Sulbutiamine Administration in Rats

| Analyte | Concentration (pmol/g tissue) |

| d7-Thiamine | 15.8 |

| d7-Thiamine Monophosphate (TMP) | 20.5 |

| d7-Thiamine Diphosphate (TDP) | 150.2 |

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to visualize key aspects of the proposed study.

References

Navigating the Neural Gateway: An In-depth Technical Guide to the Lipophilicity and Blood-Brain Barrier Permeability of Sulbutiamine-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physicochemical properties of Sulbutiamine-d14, focusing on its lipophilicity and its consequential permeability across the blood-brain barrier (BBB). This document synthesizes available data, outlines standard experimental methodologies for assessing these properties, and illustrates the compound's mechanism of action within the central nervous system. While specific experimental data for the deuterated isotope-labeled this compound is limited, its lipophilicity and permeability characteristics are considered analogous to its parent compound, Sulbutiamine. This compound's primary application is as a tracer or internal standard for quantitative analysis.[1]

Physicochemical Properties and Lipophilicity

Sulbutiamine is a synthetic derivative of thiamine (vitamin B1), engineered by joining two thiamine molecules with a disulfide bridge.[2][3][4][5] This structural modification significantly increases its lipophilicity compared to thiamine, a critical factor for its enhanced ability to cross the blood-brain barrier. The deuterated form, this compound, is an isotope-labeled version of Sulbutiamine.

Lipophilicity is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For centrally acting drugs, a high degree of lipophilicity is often a prerequisite for passive diffusion across the lipid-rich membranes of the blood-brain barrier. The partition coefficient (LogP) is the most common metric used to quantify lipophilicity.

Table 1: Physicochemical and Lipophilicity Data for Sulbutiamine

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₆N₈O₆S₂ | |

| Molecular Weight | 702.9 g/mol | |

| LogP (Octanol-Water) | 0.82 | **** |

| Polar Surface Area | 196.82 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 10 |

Blood-Brain Barrier (BBB) Permeability

The enhanced lipophilicity of Sulbutiamine is the primary reason for its effective penetration of the BBB, a feature that distinguishes it from its parent molecule, thiamine. This allows for higher concentrations of thiamine and its active phosphate esters to be achieved within the brain. Interestingly, despite its ability to cross the BBB, Sulbutiamine in its original form is reportedly not detected in brain tissue, suggesting it undergoes rapid conversion to its active metabolites upon entry.

Proposed Mechanism of BBB Transit and Action

Sulbutiamine's journey across the BBB and its subsequent effects on neural pathways can be visualized as a multi-step process.

Once inside the brain, Sulbutiamine is metabolized back into thiamine. Thiamine is a critical cofactor in carbohydrate metabolism and is involved in the production of key neurotransmitters like acetylcholine (ACh) and gamma-aminobutyric acid (GABA). Studies have shown that Sulbutiamine modulates dopaminergic and glutamatergic cortical transmissions and may increase the density of dopamine receptors.

Experimental Protocols

While specific published protocols for this compound are not available, the following sections detail standard, widely accepted methodologies for determining lipophilicity and in vitro BBB permeability.

Determination of Lipophilicity (LogP) via Shake-Flask Method

This protocol describes the foundational method for experimentally determining the octanol-water partition coefficient (LogP).

Objective: To quantify the lipophilicity of this compound by measuring its distribution between n-octanol and water.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in either water or n-octanol at a known concentration.

-

Partitioning:

-

Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel.

-

Add a small, precise volume of the this compound stock solution.

-

Seal the funnel and shake vigorously using a mechanical shaker for 30 minutes to allow for partitioning equilibrium to be reached.

-

Let the funnel stand to allow for complete phase separation.

-

-

Phase Separation: To ensure complete separation, centrifuge the mixture at 2000 rpm for 10 minutes.

-

Quantification:

-

Carefully separate the aqueous and octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV). A calibration curve must be generated beforehand.

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value:

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log10(P)

-

In Vitro Blood-Brain Barrier Permeability Assay

This protocol outlines a common in vitro method using a co-culture transwell system to model the BBB and assess compound permeability.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a cellular model of the BBB.

Materials:

-

Transwell inserts (e.g., 0.4 µm pore size) and companion plates

-

Human Brain Microvascular Endothelial Cells (HBMECs)

-

Human Astrocytes or Pericytes

-

Appropriate cell culture media and supplements

-

This compound

-

Lucifer yellow (as a marker for paracellular flux/barrier integrity)

-

Transendothelial Electrical Resistance (TEER) measurement system

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding (Co-culture Model):

-

Coat the abluminal side of the transwell insert membrane with an appropriate extracellular matrix protein (e.g., collagen).

-

Seed astrocytes or pericytes on the abluminal side and allow them to attach.

-

Flip the inserts and seed HBMECs on the luminal side of the membrane.

-

-

Barrier Maturation: Culture the cells for 5-7 days to allow for the formation of a confluent monolayer and robust tight junctions. The presence of astrocytes helps induce a stronger barrier phenotype in the endothelial cells.

-

Barrier Integrity Assessment:

-

Measure the TEER daily. A high TEER value (e.g., >200 Ω·cm²) indicates a tight barrier.

-

Perform a Lucifer yellow permeability assay. Low passage of this fluorescent marker confirms low paracellular flux.

-

-

Permeability Experiment:

-

Replace the media in both chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add this compound at a known concentration to the apical (luminal) chamber.

-

At various time points (e.g., 15, 30, 60, 120 minutes), take a sample from the basolateral (abluminal) chamber, replacing the volume with fresh buffer.

-

-

Sample Analysis: Quantify the concentration of this compound in the basolateral samples using a validated LC-MS/MS method. The use of the deuterated form is advantageous here as it can be easily distinguished from any endogenous interferences.

-

Calculation of Apparent Permeability (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

-

A is the surface area of the membrane (cm²).

-

C0 is the initial concentration in the donor chamber.

-

-

Conclusion

This compound, like its non-labeled counterpart, is a highly lipophilic molecule designed to efficiently cross the blood-brain barrier. Its LogP value and structural characteristics facilitate passive diffusion into the central nervous system, where it is rapidly metabolized to exert its neuromodulatory effects on dopaminergic, glutamatergic, and cholinergic systems. The provided experimental protocols for determining lipophilicity and in vitro BBB permeability represent standard, robust methods for quantifying these critical drug-like properties. This guide serves as a foundational resource for researchers investigating the central nervous system applications of Sulbutiamine and its deuterated analogues.

References

Isotopic Labeling of Thiamine Derivatives: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the principles, methodologies, and applications of isotopically labeling thiamine and its derivatives for advanced research.

Introduction

Thiamine (Vitamin B1) and its phosphorylated derivatives, particularly thiamine pyrophosphate (TPP), are indispensable cofactors for a multitude of enzymatic reactions central to cellular metabolism. Their involvement in carbohydrate, lipid, and amino acid metabolism makes them crucial for energy production and overall cellular health.[1][2][3] Isotopic labeling of thiamine derivatives provides a powerful tool for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding enzyme mechanisms with high precision. This technical guide offers a comprehensive overview of the synthesis, analysis, and application of isotopically labeled thiamine derivatives in biomedical research.

Synthesis of Isotopically Labeled Thiamine Precursors

The chemical synthesis of thiamine, famously established by Williams and Cline, involves the condensation of two key heterocyclic precursors: a pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), and a thiazole moiety, 5-(2-hydroxyethyl)-4-methylthiazole (Thz).[4] Isotopic labels (e.g., ²H, ¹³C, ¹⁵N) can be strategically incorporated into these precursors to generate labeled thiamine.

Synthesis of the Thiazole Moiety: 5-(2-Hydroxyethyl)-4-methylthiazole (Thz)

Several synthetic routes are available for the production of the thiazole precursor. A common method involves the reaction of thioformamide with a halogenated ketone derivative.

Experimental Protocol: Synthesis of 5-(2-Hydroxyethyl)-4-methylthiazole

-

Step 1: Preparation of α-acetyl-α-chloro-γ-butyrolactone. In a closed reaction vessel equipped with stirring and cooling, slowly add 80 parts by mass of sulfonyl chloride to 100 parts by mass of α-acetyl-γ-butyrolactone while maintaining the temperature at 40-42°C. Stir the mixture for 1.5 hours. After the reaction, dry the mixture with CaCl₂ and filter to obtain α-acetyl-α-chloro-γ-butyrolactone.[5]

-

Step 2: Hydrolysis and Decarboxylation. Add the α-acetyl-α-chloro-γ-butyrolactone to a reaction vessel with 77 parts by mass of 5% sulfuric acid. Heat the mixture to reflux for 5 hours. Extract the resulting solution three times with dichloromethane to obtain a solution of 3-chloro-3-acetylpropanol.

-

Step 3: Synthesis of Thioformamide. In a separate vessel, slowly add 54 parts by mass of phosphorus pentasulfide to 100 parts by mass of formamide at 28-32°C over 1.5 hours. Continue stirring for an additional 2 hours. Extract the mixture twice with dichloromethane to yield a thioformamide solution.

-

Step 4: Condensation Reaction. Combine the 3-chloro-3-acetylpropanol and thioformamide solutions and heat to reflux for 5 hours. After cooling, adjust the pH to 9 with a 5% sodium hydroxide solution. Separate the oil phase and extract with dichloromethane. The final product, 5-(2-hydroxyethyl)-4-methylthiazole, is obtained by vacuum distillation.

Note: For isotopic labeling, appropriately labeled starting materials, such as ¹³C- or ²H-formamide, can be used.

Synthesis of the Pyrimidine Moiety: 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP)

The synthesis of the pyrimidine precursor can be achieved through various routes. A deconstruction-reconstruction strategy offers a versatile method for incorporating stable isotopes.

Experimental Protocol: Isotopic Labeling of Pyrimidines via Deconstruction-Reconstruction

This method involves the ring-opening of a pre-existing pyrimidine to a vinamidinium salt, followed by ring-closure with an isotopically labeled amidine.

-

Step 1: Pyrimidine Activation. Treat the starting pyrimidine with trifluoromethanesulfonic anhydride (Tf₂O) to form a reactive pyrimidinium ion.

-

Step 2: Ring Opening. Cleave the pyrimidinium ion with a secondary amine, such as pyrrolidine, to generate a vinamidinium salt.

-

Step 3: Ring Closure with Labeled Amidine. React the vinamidinium salt with an isotopically enriched amidine (e.g., [¹³C]acetamidine or [¹⁵N₂]acetamidine) under basic conditions to form the isotopically labeled pyrimidine ring.

This strategy allows for high levels of isotopic enrichment with ¹³C and ¹⁵N. Deuterium can also be incorporated at specific positions.

Assembly of Isotopically Labeled Thiamine and Phosphorylation

Once the isotopically labeled precursors are synthesized, they can be coupled to form thiamine, which is then enzymatically converted to its biologically active form, TPP.

Experimental Protocol: Synthesis and Phosphorylation of Labeled Thiamine

-

Step 1: Thiamine Synthesis. The classic synthesis involves the quaternization of the labeled thiazole moiety with a labeled derivative of the pyrimidine moiety (e.g., 4-amino-5-bromomethyl-2-methylpyrimidine).

-

Step 2: Enzymatic Phosphorylation to TPP. Thiamine is pyrophosphorylated to thiamine pyrophosphate (TPP) by the enzyme thiamine pyrophosphokinase (TPK1), using ATP as the phosphate donor. This can be performed in vitro using purified TPK1.

Analytical Techniques for Labeled Thiamine Derivatives

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for the analysis of isotopically labeled thiamine derivatives.

Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying thiamine and its phosphorylated forms. For isotopically labeled derivatives, the mass shift introduced by the stable isotopes allows for their differentiation from their unlabeled counterparts.

Key Parameters for LC-MS/MS Analysis:

| Parameter | Description | Typical Values |

| Ionization Mode | Electrospray ionization (ESI) in positive mode is commonly used. | ESI+ |

| Precursor Ion (m/z) | The mass-to-charge ratio of the parent molecule. For unlabeled TPP, this is 425.1. | Varies with labeling |

| Product Ion (m/z) | Characteristic fragment ions used for quantification. A common fragment for TPP is 121.85. | Varies with labeling |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., TPP-d₃) is used for accurate quantification. | TPP-d₃, ¹³C-Thiamine |

Calculating Isotopic Enrichment:

Isotopic enrichment is determined by measuring the relative abundance of the labeled and unlabeled forms of the metabolite. This is typically done by analyzing the mass isotopomer distribution (MID) and correcting for the natural abundance of stable isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the precise location of isotopic labels within the thiamine molecule. Both ¹H and ¹³C NMR are valuable techniques. For complex mixtures of metabolites, 2D NMR techniques can be employed to resolve overlapping signals.

Typical NMR Parameters:

| Nucleus | Solvent | Reference |

| ¹H | D₂O | Internal or external standard |

| ¹³C | D₂O | Internal or external standard |

| ³¹P | D₂O | For analysis of phosphorylated derivatives |

Applications in Research

Isotopically labeled thiamine derivatives are instrumental in several areas of research:

-

Metabolic Flux Analysis (MFA): By tracing the incorporation of stable isotopes from a labeled precursor (like ¹³C-glucose) into thiamine and other metabolites, researchers can quantify the rates of metabolic pathways in living cells.

-

Enzyme Mechanism Studies: Labeled substrates can be used to probe the catalytic mechanisms of thiamine-dependent enzymes.

-

Pharmacokinetic Studies: Labeled thiamine derivatives are used to study the absorption, distribution, metabolism, and excretion (ADME) of the vitamin and its analogs.

-

Clinical Diagnostics: Isotope dilution mass spectrometry is a gold-standard method for the accurate quantification of thiamine levels in biological samples for the diagnosis of deficiencies.

Visualizing Workflows and Pathways

Thiamine Biosynthesis and Labeling Strategy

The following diagram illustrates the general strategy for synthesizing isotopically labeled thiamine by combining labeled precursors.

Caption: Synthesis of labeled thiamine and TPP.

Experimental Workflow for Metabolic Flux Analysis

This diagram outlines the key steps in a typical metabolic flux analysis experiment using isotopically labeled thiamine.

Caption: Workflow for metabolic flux analysis.

Thiamine-Dependent Metabolic Pathways

The following diagram illustrates the central role of TPP as a cofactor in key metabolic pathways.

Caption: TPP in central carbon metabolism.

Conclusion

Isotopic labeling of thiamine derivatives is a cornerstone technique for in-depth investigation of cellular metabolism. The synthetic and analytical methods outlined in this guide provide a framework for researchers to produce and utilize these powerful tools. By leveraging stable isotopes in conjunction with advanced analytical platforms, the scientific community can continue to unravel the complexities of metabolic networks and their roles in health and disease.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

A Technical Guide to the Structural Elucidation of Sulbutiamine-d14 and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulbutiamine, a synthetic derivative of thiamine (vitamin B1), is a lipophilic compound designed to more readily cross the blood-brain barrier.[1][2][3] Its deuterated isotopologue, Sulbutiamine-d14, serves as a valuable internal standard for quantitative analyses in pharmacokinetic and metabolic studies, utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This guide provides a comprehensive overview of the methodologies and expected metabolic pathways for the structural elucidation of this compound and its metabolites. While specific experimental data on the metabolism of this compound is limited in published literature, this document outlines a robust framework for such investigations based on the known metabolism of its non-deuterated counterpart and standard metabolomics workflows.

Predicted Metabolic Pathway of Sulbutiamine

Sulbutiamine is rapidly metabolized, and the parent compound is typically not detected in the bloodstream following administration.[5] The primary metabolic transformation involves the reduction of the disulfide bond and subsequent hydrolysis of the isobutyryl esters. This process yields thiamine (Vitamin B1), which is then phosphorylated to its active forms, thiamine monophosphate (ThMP), thiamine diphosphate (ThDP), and thiamine triphosphate (ThTP). O-isobutyryl-thiamine is a likely intermediate metabolite in this pathway.

The metabolic fate of this compound is expected to follow a similar pathway. The deuterium labels are anticipated to remain on the core thiamine structure throughout the initial metabolic steps.

Caption: Predicted metabolic pathway of this compound.

Hypothetical Experimental Workflow for Metabolite Identification

A systematic approach is required to identify and characterize the metabolites of this compound from biological matrices (e.g., plasma, urine, tissue homogenates). The following workflow outlines the key stages of such an investigation.

Caption: Experimental workflow for metabolite identification.

Experimental Protocols

Sample Preparation

Consistent and reproducible sample preparation is critical for reliable metabolomics data.

-

Objective: To extract metabolites from biological samples while removing interfering substances like proteins.

-

Protocol:

-

Protein Precipitation: To a 100 µL aliquot of the biological sample (e.g., plasma), add 400 µL of ice-cold methanol containing an appropriate internal standard.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

-

Drying: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS or an appropriate deuterated solvent for NMR analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for separating and identifying metabolites in complex mixtures.

-

Objective: To obtain accurate mass and fragmentation data for putative metabolites.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

-

Liquid Chromatography Parameters:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating Sulbutiamine and its less polar metabolites.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-1000.

-

Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both full scan MS and MS/MS data.

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, which is crucial for unambiguous metabolite identification.

-

Objective: To obtain structural information, including proton and carbon environments and their connectivity.

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

Experiments:

-

1D ¹H NMR: Provides information on the number and type of protons.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies spin-spin coupled protons.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds.

-

-

Sample Preparation: Reconstitute the dried sample extract in a deuterated solvent (e.g., D₂O or methanol-d₄) containing a chemical shift reference standard (e.g., DSS or TSP).

Data Presentation: Predicted Metabolites of this compound

The following table summarizes the predicted primary metabolites of this compound and their theoretical exact masses. This information is critical for targeted data mining in high-resolution mass spectrometry data.

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Mass Shift from Parent |

| This compound | C₃₂H₃₂D₁₄N₈O₆S₂ | 717.4084 | 0 |

| O-isobutyryl-thiamine-d7 | C₁₆H₁₉D₇N₄O₃S | 364.2275 | -353.1809 |

| Thiamine-d7 | C₁₂H₁₀D₇N₄OS⁺ | 272.1697 | -445.2387 |

| Thiamine-d7 Monophosphate | C₁₂H₉D₇N₄O₄PS⁺ | 352.1360 | -365.2724 |

| Thiamine-d7 Diphosphate | C₁₂H₈D₇N₄O₇P₂S⁺ | 432.1023 | -285.3061 |

Note: The molecular formulas and masses for the deuterated metabolites are calculated based on the expected metabolic pathway. The number of deuterium atoms per molecule may vary depending on the exact metabolic cleavage points.

Conclusion

References

- 1. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]

- 2. Sulbutiamine | C32H46N8O6S2 | CID 3002120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulbutiamine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Sulbutiamine-d14 in Various Solvent Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Sulbutiamine-d14, an isotopically labeled analog of Sulbutiamine. Due to the structural similarity, the stability profile of this compound is expected to be comparable to that of Sulbutiamine. This document summarizes findings from forced degradation studies, outlines recommended storage conditions, and provides detailed experimental protocols for stability-indicating analytical methods.

Executive Summary

Chemical Stability Profile

The stability of Sulbutiamine has been assessed under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These studies help to identify the intrinsic stability of the molecule and potential degradation pathways.

Forced Degradation Studies

Forced degradation studies expose Sulbutiamine to a range of harsh conditions to accelerate its decomposition. The following table summarizes the observed degradation under various stressors.

| Stress Condition | Reagents and Conditions | Observation | Reference |

| Acidic Hydrolysis | 0.1 N HCl at 80°C for 3 hours | Partial degradation | [1] |

| 1 N HCl at 80°C for 3 hours | Complete degradation | [1] | |

| Alkaline Hydrolysis | 0.1 N NaOH at room temperature for 30 minutes | Complete degradation | |

| Neutral Hydrolysis | Distilled water at 80°C for 5 hours | Stable | |

| Oxidative Degradation | 3% H₂O₂ | Partial degradation | |

| 30% H₂O₂ | Complete degradation | ||

| Photodegradation | UV light (254 nm) for 3-5 hours | Partial degradation | |

| Thermal Degradation | Dry heat at 80°C | Stable |

Stability in Organic Solvents

Currently, there is a lack of published, long-term quantitative stability data for this compound in common organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). In published forced degradation studies, methanol is frequently used as a solvent to prepare stock solutions, which are then subjected to aqueous stress conditions. This suggests short-term stability in methanol is adequate for immediate use in experimental procedures.

Recommendations for Use in Organic Solvents:

-

Prepare Freshly: It is best practice to prepare solutions of this compound in organic solvents immediately before use.

-

Minimize Water Content: Given the susceptibility to hydrolysis, using anhydrous solvents and minimizing exposure to atmospheric moisture is advisable.

-

Protect from Light: Due to its demonstrated photosensitivity, solutions should be protected from light.

-

Storage: If short-term storage is necessary, solutions should be kept at low temperatures (e.g., 2-8°C or -20°C) in tightly sealed, light-resistant containers. The stability of compounds in DMSO can be affected by water absorption and freeze-thaw cycles.

Recommended Storage Conditions

To ensure the long-term integrity of this compound as a solid, the following storage conditions are recommended:

-

Temperature: Store at -20°C for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).

-

Light: Protect from light.

-

Moisture: Keep in a dry place.

Experimental Protocols

Detailed methodologies for conducting stability studies on Sulbutiamine are crucial for obtaining reliable and reproducible results. The following are protocols for forced degradation and analysis.

Forced Degradation Protocol

This protocol is based on methodologies described in the scientific literature.

Objective: To induce degradation of Sulbutiamine under various stress conditions.

Materials:

-

Sulbutiamine or this compound

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Distilled water

-

Volumetric flasks

-

Water bath or oven

-

UV lamp (254 nm)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Sulbutiamine at a concentration of 1 mg/mL in methanol.

-

Acidic Hydrolysis:

-

To separate aliquots of the stock solution, add 0.1 N HCl and 1 N HCl, respectively.

-

Heat the solutions at 80°C for 3 hours.

-

Cool the solutions and neutralize with an appropriate amount of NaOH.

-

Dilute with methanol to a final concentration suitable for analysis.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add 0.1 N NaOH.

-

Keep the solution at room temperature for 30 minutes.

-

Neutralize with an appropriate amount of HCl.

-

Dilute with methanol to a final concentration suitable for analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add distilled water.

-

Heat the solution at 80°C for 5 hours.

-

Cool and dilute with methanol to a final concentration suitable for analysis.

-

-

Oxidative Degradation:

-

To separate aliquots of the stock solution, add 3% H₂O₂ and 30% H₂O₂, respectively.

-

Keep the solutions at room temperature for a specified period (e.g., 24 hours).

-

Dilute with methanol to a final concentration suitable for analysis.

-

-

Photodegradation:

-

Expose an aliquot of the stock solution in a transparent container to UV light at 254 nm for 3-5 hours.

-

Dilute with methanol to a final concentration suitable for analysis.

-

-

Thermal Degradation (Dry Heat):

-

Place solid Sulbutiamine powder in an oven at 80°C for a specified period.

-

Dissolve the powder in methanol to a known concentration for analysis.

-

Stability-Indicating HPLC-DAD Method